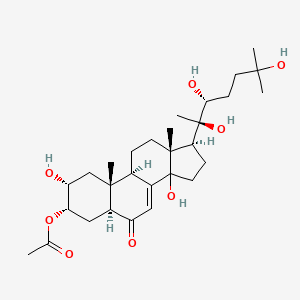
Cholest-7-en-6-one, 3-(acetyloxy)-2,14,20,22,25-pentahydroxy-,(2b,3b,5b,22R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Acetyl-20-hydroxyecdysone: is a derivative of 20-hydroxyecdysone, a polyhydroxylated steroid. This compound is significant in the field of biochemistry and pharmacology due to its role in various biological processes, particularly in arthropods. It is involved in embryonic development, molting, metamorphosis, and reproduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-20-hydroxyecdysone typically involves the acetylation of 20-hydroxyecdysone. This process can be achieved by reacting 20-hydroxyecdysone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation at the 3-OH position .
Industrial Production Methods: Industrial production of 3-O-Acetyl-20-hydroxyecdysone involves the extraction of 20-hydroxyecdysone from plant sources, followed by its chemical modification. Plants such as Cyanotis arachoidea and Achyranthes bidentata are commonly used for the extraction of 20-hydroxyecdysone . The extracted compound is then subjected to acetylation to produce 3-O-Acetyl-20-hydroxyecdysone.
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-Acetyl-20-hydroxyecdysone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This reaction can convert ketones or aldehydes back to alcohols.
Substitution: This reaction involves the replacement of the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of 20-hydroxyecdysone, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-O-Acetyl-20-hydroxyecdysone is used as a starting material for the synthesis of other ecdysteroid derivatives. It is also used in studies related to the structure-activity relationship of ecdysteroids .
Biology: In biology, this compound is studied for its role in the molting and metamorphosis of arthropods. It is also used in research related to the hormonal regulation of these processes .
Medicine: In medicine, 3-O-Acetyl-20-hydroxyecdysone has shown potential in the treatment of various diseases. It exhibits anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective effects. It is being studied for its potential use in treating neuromuscular, cardio-metabolic, and respiratory diseases .
Industry: In the industry, this compound is used in the production of insect growth regulators and other agrochemicals. It is also used in the development of new pharmaceuticals .
Wirkmechanismus
The mechanism of action of 3-O-Acetyl-20-hydroxyecdysone involves its interaction with specific receptors in the body. In arthropods, it binds to ecdysone receptors, triggering a cascade of events that lead to molting and metamorphosis . In mammals, it activates the Mas1 receptor, a key component of the renin-angiotensin system. This activation leads to various physiological effects, including anabolic, hypolipidemic, and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
20-Hydroxyecdysone: The parent compound of 3-O-Acetyl-20-hydroxyecdysone, widely studied for its biological activities.
Ecdysone: Another ecdysteroid with similar biological functions but different structural features.
2-Deoxyecdysone: A biosynthetic intermediate in the ecdysteroid pathway.
Uniqueness: 3-O-Acetyl-20-hydroxyecdysone is unique due to its specific acetylation at the 3-OH position, which can influence its biological activity and stability. This modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications .
Eigenschaften
Molekularformel |
C29H46O8 |
|---|---|
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
[(2R,3S,5S,9R,10R,13R,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19+,21+,22-,23-,24+,26+,27+,28+,29?/m0/s1 |
InChI-Schlüssel |
UWFCFVQTAHITKV-KXZFJHPISA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@H]2C(=O)C=C3[C@@H]([C@]2(C[C@H]1O)C)CC[C@]4(C3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C |
Kanonische SMILES |
CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


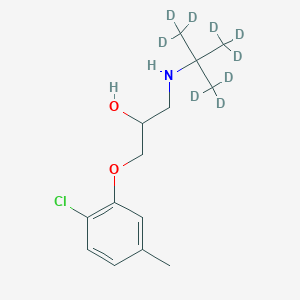
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
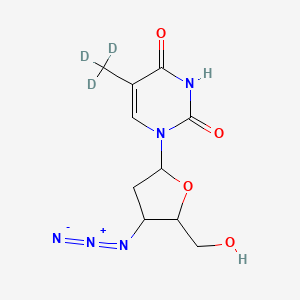
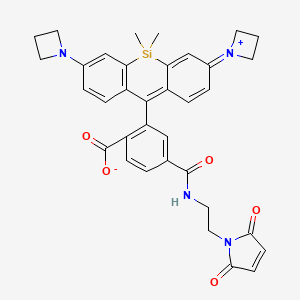
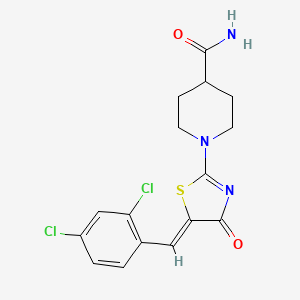
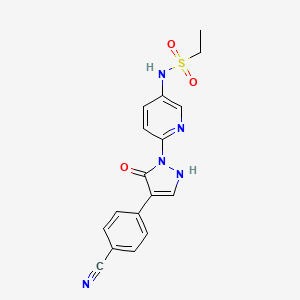
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

![[Leu3]-Oxytocin](/img/structure/B12424048.png)
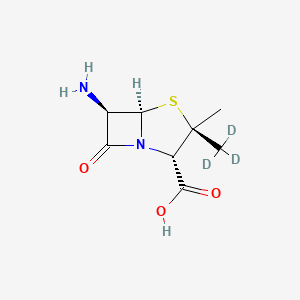
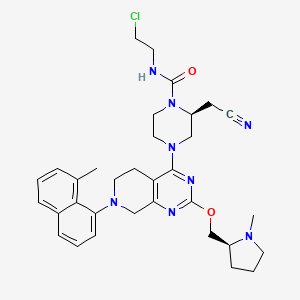

![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
